molecular formula C9H14O B6262681 octahydro-1H-inden-1-one, Mixture of diastereomers CAS No. 29927-85-3

octahydro-1H-inden-1-one, Mixture of diastereomers

Cat. No. B6262681
CAS RN: 29927-85-3
M. Wt: 138.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-inden-1-one, also known as 1-Indanone, hexahydro-; 1-Hydrindanone; Bicyclo [4.3.0]nonan-7-one , is a chemical compound with the formula C9H14O . It has a molecular weight of 138.2069 . The compound exists as a mixture of diastereomers .


Molecular Structure Analysis

The molecular structure of octahydro-1H-inden-1-one can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software . The compound has two stereoisomers: trans-1H-Inden-1-one, octahydro- and cis-1H-Inden-1-one, octahydro- .


Physical And Chemical Properties Analysis

Octahydro-1H-inden-1-one has a molecular weight of 138.2069 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources. For comprehensive property data, it’s recommended to refer to specialized chemistry databases or literature.

Scientific Research Applications

Pharmaceuticals: Drug Synthesis

Octahydro-1H-inden-1-one serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure is beneficial for creating drugs with high binding specificity. For instance, derivatives of this compound have been explored for their potential use in the development of new therapeutic agents with antiviral, anti-inflammatory, and anticancer properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for octahydro-1H-inden-1-one, mixture of diastereomers involves a multi-step process starting from commercially available starting materials. The key steps include the formation of a bicyclic intermediate, followed by reduction and cyclization to form the final product.", "Starting Materials": [ "Cyclohexanone", "Methyl vinyl ketone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl vinyl ketone in the presence of hydrochloric acid to form a bicyclic intermediate", "Step 2: Reduction of the bicyclic intermediate using sodium borohydride to form a diastereomeric mixture of octahydro-1H-inden-1-ol", "Step 3: Cyclization of the diastereomeric mixture of octahydro-1H-inden-1-ol using acetic acid and sodium acetate to form octahydro-1H-inden-1-one, mixture of diastereomers", "Step 4: Purification of the final product using ethanol" ] }

CAS RN

29927-85-3

Product Name

octahydro-1H-inden-1-one, Mixture of diastereomers

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.